N-(2,6-difluorophenyl)-4-(1H-imidazol-1-ylmethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is part of a broader class of chemicals that includes various benzamides and imidazole derivatives. These chemicals are of interest due to their diverse biological activities and potential applications in medicinal chemistry.
Synthesis Analysis
Synthesis Methodologies : The synthesis of similar N-substituted imidazolylbenzamides involves multi-step chemical processes. For instance, Morgan et al. (1990) describe the synthesis of similar compounds using Purkinje fiber assay for cardiac electrophysiological activity testing (Morgan et al., 1990).
Complex Synthesis Processes : In a related study, Wang et al. (2013) synthesized a compound with a similar structure, highlighting a complex, multi-step process with specific reagents and conditions (Wang et al., 2013).
Molecular Structure Analysis
- Crystallography : The molecular structure of similar compounds has been determined using crystallographic methods. Eryigit and Kendi (1998) reported on the crystal structure of a related compound, providing insights into its planarity and hydrogen bonding (Eryigit & Kendi, 1998).
Aplicaciones Científicas De Investigación
Electrophysiological Activity
Research into N-substituted imidazolylbenzamides has demonstrated their potential in modulating cardiac electrophysiological properties. These compounds have shown comparable potency to known class III agents in in vitro assays, suggesting their utility in addressing cardiac arrhythmias (Morgan et al., 1990).
Synthesis of Heterocyclic Compounds
The use of thiosemicarbazide derivatives, including those related to N-(2,6-difluorophenyl)-4-(1H-imidazol-1-ylmethyl)benzamide, as precursors in the synthesis of various heterocyclic compounds has been documented. These synthesized compounds, featuring imidazole among others, have been assessed for antimicrobial activity, indicating their potential in the development of new antimicrobial agents (Elmagd et al., 2017).
Antibacterial Activity
A study on novel benzo[d]imidazole derivatives, including those structurally related to the compound , explored their antibacterial effectiveness. These compounds exhibited promising antibacterial activities against various strains, highlighting their potential in combating bacterial infections (Patil et al., 2015).
Molecular Aggregation and Fluorine Interactions
Investigations into N-(difluorophenyl)benzamides have provided insights into the role of fluorine in molecular aggregation. Specifically, studies on cocrystals involving benzamide and pentafluorobenzoic acid have revealed the absence of phenyl-perfluorophenyl π-π stacking interactions, suggesting unique aggregation patterns influenced by fluorine atoms (Jankowski et al., 2006).
Inhibitors of TNF-alpha Converting Enzyme
Research into ((2-substituted-1H-benzo[d]imidazol-1-yl)methyl)benzamides has identified these compounds as potent and selective inhibitors of TNF-alpha Converting Enzyme (TACE), crucial for inflammatory processes. These findings suggest their therapeutic potential in diseases characterized by excessive TNF-alpha production (Ott et al., 2008).
Propiedades
IUPAC Name |
N-(2,6-difluorophenyl)-4-(imidazol-1-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F2N3O/c18-14-2-1-3-15(19)16(14)21-17(23)13-6-4-12(5-7-13)10-22-9-8-20-11-22/h1-9,11H,10H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBTGFCJFGIGWKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)NC(=O)C2=CC=C(C=C2)CN3C=CN=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,6-difluorophenyl)-4-(1H-imidazol-1-ylmethyl)benzamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.